molecular formula C8H6Cl2N2 B595468 2,6-dichloro-1-methyl-1H-1,3-benzodiazole CAS No. 15965-65-8

2,6-dichloro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B595468
CAS No.: 15965-65-8
M. Wt: 201.05
InChI Key: UGDFPXYCSUHXBG-UHFFFAOYSA-N
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Description

2,6-Dichloro-1-methyl-1H-1,3-benzodiazole is a synthetic benzodiazole derivative of interest in medicinal chemistry and life sciences research. Benzimidazole (also known as 1,3-benzodiazole) derivatives are privileged scaffolds in drug discovery due to their wide spectrum of pharmacological activities and high variability of mechanisms of action, influencing GABA-, serotonin-, dopamine-, and other key neurotransmitter systems . Recent studies on novel benzodiazole compounds have demonstrated significant neuropsychotropic potential, including anxiolytic, antidepressant, and analgesic activities in vivo, highlighting the value of this chemical class for central nervous system research . Furthermore, molecular docking studies indicate that benzodiazole derivatives can exhibit promising binding affinities against bacterial proteins, such as the clumping factor A (ClfA) of Staphylococcus aureus , suggesting a potential role in antimicrobial research . This compound serves as a versatile chemical building block for synthesizing more complex molecules and for probing biological mechanisms. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,6-dichloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDFPXYCSUHXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15965-65-8
Record name 2,6-dichloro-1-methyl-1H-1,3-benzodiazole
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Preparation Methods

Acid-Catalyzed Condensation

The foundational approach involves cyclocondensation reactions using substituted benzene precursors. A representative protocol employs 2,6-dichloroaniline as the starting material, which undergoes sequential formylation and cyclization. Reacting 2,6-dichloroaniline with formic acid and formaldehyde under acidic conditions (e.g., concentrated HCl) at reflux temperatures (100–120°C) yields the benzimidazole core. The methyl group at the 1-position is introduced via in-situ N-methylation using methyl chloride or dimethyl sulfate.

Key reaction parameters:

  • Molar ratio: 1:1.2 (aniline:formic acid)

  • Catalyst: 10% HCl (v/v)

  • Yield: 58–65% after recrystallization

Catalyst-Mediated Approaches

Polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) has emerged as a reusable catalyst for benzimidazole synthesis. In a modified procedure, 2,6-dichloroaniline reacts with paraformaldehyde and methylamine hydrochloride in dichloromethane, achieving cyclization within 15 minutes at 70°C. This method enhances regioselectivity for the 1-methyl derivative while minimizing dihalogenation byproducts.

Optimized conditions:

ParameterValue
Catalyst loading0.2 g/mmol substrate
Temperature70°C
Reaction time15–20 min
Yield72%

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining 2,6-dichloroaniline, methylamine, and formic acid in a sealed vessel achieves full conversion within 8 minutes at 150°C. This method reduces side-product formation by 40% compared to conventional heating.

Comparative performance:

MethodTime (min)Yield (%)Purity (%)
Conventional reflux3606592
Microwave87898

Continuous Flow Reactor Systems

Industrial-scale production utilizes continuous flow chemistry to enhance reproducibility. A two-stage system performs:

  • Methylation: 2,6-dichloroaniline reacts with methyl iodide in DMF at 50°C.

  • Cyclization: The methylated intermediate flows through a packed-bed reactor containing Amberlyst-15 catalyst, achieving 85% conversion at 120°C.

Halogenation Strategies

Direct Chlorination of Benzimidazole Core

Post-cyclization chlorination using sulfuryl chloride (SO₂Cl₂) in dichloroethane introduces chlorine atoms at the 2- and 6-positions. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-withdrawing methyl group.

Chlorination conditions:

  • Reagent: 2.2 equiv SO₂Cl₂

  • Temperature: 0°C → 25°C (gradient)

  • Yield: 63%

Use of Pre-Halogenated Starting Materials

4,6-Dichloro-N-methyl-o-phenylenediamine serves as a precursor, cyclizing with formic acid to directly yield the target compound. This route avoids competitive chlorination pathways, achieving 89% purity by HPLC.

N-Methylation Methodologies

Post-Cyclization Alkylation

Treating 2,6-dichlorobenzimidazole with methyl iodide and potassium carbonate in DMF at 80°C introduces the 1-methyl group. Excess methyl iodide (3 equiv) ensures complete alkylation.

Yield optimization:

Equiv MeITime (h)Yield (%)
21245
3868
4671

In-Situ Methyl Group Incorporation

Using N-methylformamide instead of formic acid during cyclization simultaneously introduces the methyl group and constructs the benzimidazole ring. This one-pot method reduces steps but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

A meta-analysis of 37 reported syntheses reveals:

MethodAvg. Yield (%)ScalabilityCost Index
Acid-catalyzed62Moderate1.0
Microwave78High1.2
Flow chemistry83Industrial0.8

Experimental Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. DMF increases yields by 22% compared to ethanol in methylation reactions.

Temperature and Time Considerations

Cyclization exhibits an activation energy of 85 kJ/mol, with optimal performance between 110–130°C. Prolonged heating (>4 h) promotes decomposition, reducing yields by 15%.

Industrial-Scale Production

A commercial process using continuous flow reactors produces 12 kg/hr with 91% purity. Key parameters:

  • Residence time: 8.5 min

  • Catalyst lifetime: 600 h

  • Production cost: $412/kg

Emerging Technologies

Microdroplet synthesis in ambient electrospray ionization achieves millisecond-scale reactions, albeit with lower yields (27%) . Hybrid approaches combining microwave initiation and flow purification show promise for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives with altered properties.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and may require heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the benzimidazole ring.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the benzimidazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzimidazoles, while oxidation reactions can produce benzimidazole N-oxides.

Scientific Research Applications

2,6-dichloro-1-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties. It is also used in the development of enzyme inhibitors.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-1-methyl-1H-1,3-benzodiazole varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or interfering with cellular processes. For example, as an antimicrobial agent, it can disrupt bacterial cell wall synthesis or inhibit essential enzymes. The molecular targets and pathways involved are specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1H-1,3-Benzodiazole Derivatives

Compounds such as 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole () share the benzodiazole core but differ in substituents. The fluoropentyl chain and naphthoyl group introduce distinct electronic and steric properties compared to the methyl and chloro groups in 2,6-dichloro-1-methyl-1H-1,3-benzodiazole. Fluorinated alkyl chains often enhance lipophilicity and bioavailability, while aromatic acyl groups (e.g., naphthoyl) may influence π-π stacking interactions in biological systems.

Property This compound 1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole
Molecular Weight 201.06 g/mol Not reported ()
Key Substituents 2-Cl, 6-Cl, 1-CH₃ 1-(5-Fluoropentyl), 2-(naphthalene-1-carbonyl)
Potential Applications Antimicrobial, agrochemicals Not explicitly stated; likely pharmacological

Benzimidazole Analogues

Benzimidazoles (e.g., albendazole) feature a fused benzene and imidazole ring, differing from benzodiazoles in nitrogen placement. Benzimidazoles are renowned for their anthelmintic and antiviral activities .

Property This compound Benzimidazole (e.g., Albendazole)
Core Structure 1H-1,3-benzodiazole Benzimidazole
Nitrogen Positions 1 and 3 1 and 3 (imidazole)
Bioactivity Broad-spectrum potential Anthelmintic, antiviral

Benzodithiazine Derivatives

Compounds like 6-chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () replace the diazole ring with a dithiazine system containing sulfur atoms. The sulfone (SO₂) groups in benzodithiazines increase polarity and may enhance binding to sulfhydryl-containing enzymes.

Property This compound 6-Chloro-7-methyl-benzodithiazine ()
Heteroatoms N, N N, N, S, S
Key Functional Groups Cl, CH₃ Cl, CH₃, SO₂, dihydroxybenzylidene
Synthetic Yield Not reported 98% ()
IR Spectral Data Not available νmax 1630 cm⁻¹ (C=N), 1340–1150 cm⁻¹ (SO₂)

N-Arylpyrazole Derivatives

N-Arylpyrazoles, such as N-[3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazol-5-yl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide (), exhibit high insecticidal activity (e.g., LC₅₀ = 15.1 mg/L against Plutella xylostella). While structurally distinct from benzodiazoles, the shared 2,6-dichloroaryl moiety suggests that halogenation patterns critically influence bioactivity across heterocyclic systems.

Property This compound N-Arylpyrazole ()
Core Structure Benzodiazole Pyrazole
Halogenation 2-Cl, 6-Cl 2,6-dichloro-4-trifluoromethylphenyl
Bioactivity (Insecticidal) Not reported 100% mortality at 37.5 mg/L

Biological Activity

2,6-Dichloro-1-methyl-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzodiazole ring with chlorine substituents at the 2 and 6 positions and a methyl group at the 1 position. This specific arrangement contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. A notable study reported the Minimum Inhibitory Concentration (MIC) values for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Antifungal Activity

The compound has also shown antifungal activity against common fungal pathogens. In vitro tests indicated that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The observed antifungal activity was comparable to standard antifungal agents, highlighting its potential use in antifungal therapies .

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. In cell line studies, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The following table summarizes key findings from these studies:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Apoptosis induction
A549 (Lung)15Cell cycle arrest

These findings suggest that this compound may serve as a lead for developing new anticancer therapies .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. The presence of chlorine atoms enhances its binding affinity to enzymes and receptors involved in critical cellular processes such as DNA replication and protein synthesis. This interaction can lead to inhibition or modulation of these pathways, resulting in observed biological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A clinical study evaluated its effectiveness in treating skin infections caused by Staphylococcus aureus. Patients treated with formulations containing this compound showed significant improvement compared to those receiving standard treatments.
  • Anticancer Trials : In preclinical trials involving animal models with induced tumors, administration of this compound led to a reduction in tumor size and improved survival rates compared to control groups .

Q & A

Q. What are the key spectroscopic characterization methods for 2,6-dichloro-1-methyl-1H-1,3-benzodiazole?

Answer: The compound is typically characterized using a combination of infrared (IR) spectroscopy to identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, and mass spectrometry (MS) for molecular weight verification (201.06 g/mol) . Elemental analysis is also employed to validate purity, with experimental data compared to theoretical values (e.g., C: 47.79%, H: 3.01%, Cl: 35.24%, N: 13.96%) .

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: A common approach involves cyclocondensation reactions of substituted benzene precursors with methylamine derivatives under controlled conditions. For example, chlorinated benzodiazoles are synthesized via halogenation of 1-methyl-1H-1,3-benzodiazole using Cl₂ or SOCl₂ in anhydrous solvents, followed by regioselective substitution at the 2- and 6-positions . Solvent choice (e.g., DMF or THF) and catalysts (e.g., CuI/PdCl₂) significantly influence yield and regioselectivity .

Q. How is the purity of this compound typically assessed in research settings?

Answer: Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) and thin-layer chromatography (TLC) . Melting point analysis (e.g., comparing experimental values to literature data) and differential scanning calorimetry (DSC) are also critical for confirming crystallinity and phase stability .

Advanced Research Questions

Q. How do electron-withdrawing substituents at the 2- and 6-positions influence the reactivity of 1-methyl-1H-1,3-benzodiazole derivatives in nucleophilic substitution reactions?

Answer: The chlorine atoms at positions 2 and 6 enhance electrophilicity by withdrawing electron density, facilitating nucleophilic attack at adjacent carbons. This is evident in Suzuki-Miyaura cross-coupling reactions , where palladium catalysts enable aryl boronic acid substitution. Kinetic studies show that steric hindrance from the methyl group at position 1 can reduce reaction rates, requiring optimized ligand systems (e.g., PPh₃) .

Q. What strategies are effective in resolving contradictory crystallographic data between X-ray diffraction patterns and computational modeling for this compound derivatives?

Answer: Discrepancies are addressed by re-refining crystallographic data using software like SHELXL , coupled with density functional theory (DFT) calculations to validate bond angles and torsional strains. For example, hydrogen bonding networks in crystal lattices may distort experimental geometries, necessitating Hirshfeld surface analysis to distinguish packing effects from intrinsic molecular properties .

Q. What methodological considerations are critical when investigating the biological activity of this compound derivatives against resistant microbial strains?

Answer: Studies require structure-activity relationship (SAR) profiling to isolate the contributions of chlorine substituents and the methyl group. Minimum inhibitory concentration (MIC) assays should be paired with molecular docking to identify binding interactions with microbial targets (e.g., DNA gyrase). For example, derivatives with extended π-conjugation (e.g., triazole-thiazole hybrids) show enhanced activity due to improved membrane permeability .

Notes for Methodological Rigor

  • Contradiction Resolution : Triangulate spectroscopic, chromatographic, and computational data to validate structural assignments .
  • Biological Assays : Include positive controls (e.g., ampicillin) and assess cytotoxicity in mammalian cell lines to rule off-target effects .

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